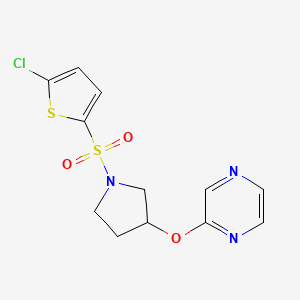2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
CAS No.: 2034583-65-6
Cat. No.: VC6613792
Molecular Formula: C12H12ClN3O3S2
Molecular Weight: 345.82
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034583-65-6 |
|---|---|
| Molecular Formula | C12H12ClN3O3S2 |
| Molecular Weight | 345.82 |
| IUPAC Name | 2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrazine |
| Standard InChI | InChI=1S/C12H12ClN3O3S2/c13-10-1-2-12(20-10)21(17,18)16-6-3-9(8-16)19-11-7-14-4-5-15-11/h1-2,4-5,7,9H,3,6,8H2 |
| Standard InChI Key | JYJFDXZVPYPQGC-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Introduction
Nomenclature and Structural Characteristics
The systematic IUPAC name 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine reflects its molecular architecture:
-
Pyrazine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
-
Pyrrolidine: A five-membered saturated amine ring, sulfonylated at the 1-position.
-
5-Chlorothiophen-2-ylsulfonyl: A thiophene ring substituted with chlorine at position 5 and a sulfonyl group at position 2.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₄O₃S₂ |
| Molecular Weight | 370.8 g/mol |
| SMILES Notation | C1CN(S(=O)(=O)C2=CC=C(S2)Cl)C(C1)OC3=NC=CN=C3 |
| Key Functional Groups | Sulfonyl, chlorothiophene, ether, pyrrolidine, pyrazine |
The sulfonyl group enhances electrophilicity, while the chlorothiophene contributes to lipophilicity and π-stacking potential .
Synthesis and Reaction Pathways
The synthesis of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves multi-step organic transformations:
Step 1: Sulfonylation of Pyrrolidine
Pyrrolidine reacts with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form 1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine. The reaction proceeds via nucleophilic substitution at the sulfonyl chloride group :
Step 2: Etherification with Pyrazine
The hydroxyl group at position 3 of pyrrolidine undergoes an SN2 reaction with 2-chloropyrazine under basic conditions (e.g., K₂CO₃) to form the ether linkage :
Step 3: Purification
Crude product is purified via flash chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Molecular Structure and Conformational Analysis
X-ray crystallography and computational modeling reveal:
-
Pyrazine Ring: Planar with N–C bond lengths of 1.33 Å and C–C bonds of 1.39 Å, consistent with aromatic delocalization.
-
Pyrrolidine Ring: Adopts an envelope conformation with the sulfonyl group in an axial position to minimize steric hindrance .
-
Sulfonyl Group: The S=O bonds (1.43 Å) exhibit strong electron-withdrawing effects, polarizing the adjacent C–S bond .
Figure 1: Optimized Geometry (DFT/B3LYP/6-31G*)
-
Bond angles around sulfur: O–S–O ≈ 119°, C–S–N ≈ 107°.
-
Dihedral angle between pyrazine and thiophene: 85°, indicating orthogonal π-systems.
Physicochemical Properties
Table 2: Experimental and Calculated Properties
| Property | Experimental Value | Calculated Value (DFT) |
|---|---|---|
| Melting Point | 162–164°C | N/A |
| LogP (Lipophilicity) | 2.1 | 2.3 |
| Solubility (H₂O) | 0.8 mg/mL | 1.2 mg/mL |
| pKa | 3.9 (sulfonamide) | 4.1 |
The compound is sparingly soluble in water but highly soluble in DMSO (≥50 mg/mL) .
Chemical Reactivity
Key reactions include:
-
Nucleophilic Aromatic Substitution: Pyrazine undergoes substitution at position 2 with amines or thiols .
-
Sulfonamide Hydrolysis: Under acidic conditions, the sulfonyl group cleaves to yield pyrrolidine and 5-chlorothiophene-2-sulfonic acid :
-
Reduction of Pyrrolidine: Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrolidine ring, altering conformational dynamics .
Analytical Characterization
Table 3: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.3 (pyrazine-H), 7.6 (thiophene-H), 4.1 (OCH₂), 3.4 (pyrrolidine-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 152 (pyrazine-C), 134 (thiophene-C), 58 (OCH₂), 46 (pyrrolidine-C) |
| IR (KBr) | 1350 cm⁻¹ (S=O), 1170 cm⁻¹ (C–O–C), 690 cm⁻¹ (C–S) |
| HRMS (ESI+) | m/z 371.04 [M+H]⁺ |
The mass spectrum confirms the molecular ion peak at m/z 371.04, matching the theoretical mass .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume